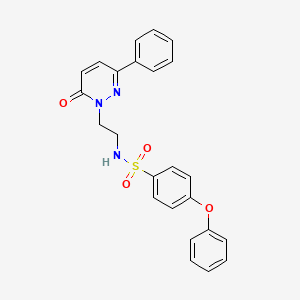
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide, also known as OPB-31121, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamides and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Wirkmechanismus
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide exerts its anti-cancer effects by inhibiting the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. CAIX plays a crucial role in maintaining the pH balance of cancer cells, which is necessary for their survival and growth. By inhibiting the activity of CAIX, N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide disrupts the pH balance of cancer cells, leading to their death.
Biochemical and Physiological Effects:
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide has been shown to have minimal toxicity in normal cells and tissues. It has been demonstrated to be well-tolerated in preclinical studies, with no significant adverse effects observed. Additionally, N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide has been shown to inhibit the formation of new blood vessels, a process known as angiogenesis, which is necessary for the growth and spread of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide for lab experiments is its high purity, which ensures accurate and reproducible results. Additionally, N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide has been shown to be effective in inhibiting the growth of various cancer cell lines, making it a useful tool for cancer research. However, one limitation of N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide is that it may not be effective against all types of cancer cells, and further research is needed to determine its efficacy in different cancer models.
Zukünftige Richtungen
There are several future directions for research on N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide. One area of interest is the development of new formulations and delivery methods to improve its efficacy and bioavailability. Additionally, further studies are needed to determine the optimal dosage and treatment duration for N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide in cancer treatment. Furthermore, the potential use of N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide in combination with other cancer therapies, such as immunotherapy, should be explored. Finally, the efficacy of N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide in animal models and clinical trials should be further investigated to determine its potential as a cancer treatment.
Synthesemethoden
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide can be synthesized by the reaction of 4-phenoxybenzenesulfonyl chloride with 6-oxo-3-phenylpyridazine-1(6H)-acetic acid followed by the addition of ethylenediamine. The resulting product is then purified by recrystallization. This synthesis method yields a high-quality product with a purity of over 99%.
Wissenschaftliche Forschungsanwendungen
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide has been studied extensively for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide has been shown to enhance the efficacy of chemotherapy drugs, such as paclitaxel and doxorubicin, in cancer treatment.
Eigenschaften
IUPAC Name |
N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]-4-phenoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4S/c28-24-16-15-23(19-7-3-1-4-8-19)26-27(24)18-17-25-32(29,30)22-13-11-21(12-14-22)31-20-9-5-2-6-10-20/h1-16,25H,17-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKMDYTKZZBGYKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)picolinonitrile](/img/structure/B2610816.png)


![2,5-dichloro-N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)thiophene-3-carboxamide hydrochloride](/img/structure/B2610820.png)
![N-[2-(3-Fluorophenyl)-2-methoxyethyl]-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide](/img/structure/B2610822.png)
![4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)thiophene-2-sulfonamide](/img/structure/B2610823.png)
![(3E)-3-{[(4-acetylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2610825.png)



![1-(3-Cyclopentyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)prop-2-en-1-one](/img/structure/B2610831.png)

